2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide
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Overview
Description
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a furan ring, and a methoxypropyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can be achieved through a multi-step process involving the following key steps:
Furylmethylation: The furan ring can be introduced by reacting the brominated intermediate with 2-furylmethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced compounds.
Scientific Research Applications
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-acetamide: Similar structure but with an acetamide backbone instead of butanamide.
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-propanamide: Similar structure but with a propanamide backbone instead of butanamide.
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
Uniqueness
2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, furan ring, and methoxypropyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-12(14)13(16)15(7-5-8-17-2)10-11-6-4-9-18-11/h4,6,9,12H,3,5,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFQCMOLMSCPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CCCOC)CC1=CC=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194957 |
Source
|
Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-07-4 |
Source
|
Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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